molecular formula C14H19N3 B13607233 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole

2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole

Cat. No.: B13607233
M. Wt: 229.32 g/mol
InChI Key: KBADMYMMZCXTAA-UHFFFAOYSA-N
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Description

2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole is a heterocyclic compound that features both a piperidine and a benzimidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of both piperidine and benzimidazole rings endows the molecule with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole is unique due to the combination of piperidine and benzimidazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2-(2-piperidin-3-ylethyl)-1H-benzimidazole

InChI

InChI=1S/C14H19N3/c1-2-6-13-12(5-1)16-14(17-13)8-7-11-4-3-9-15-10-11/h1-2,5-6,11,15H,3-4,7-10H2,(H,16,17)

InChI Key

KBADMYMMZCXTAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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